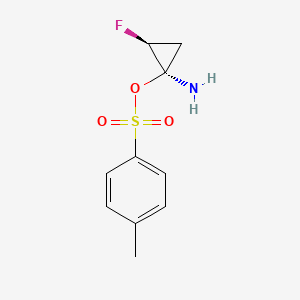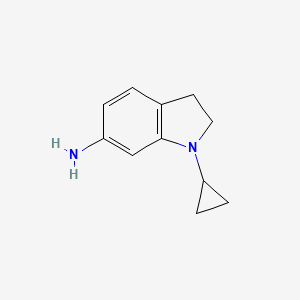![molecular formula C14H16F3NO B11767369 (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)
(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one: is a synthetic organic compound that belongs to the class of piperidines This compound is characterized by the presence of a trifluoromethyl group and a phenylethyl group attached to a piperidin-4-one core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and trifluoromethyl-containing reagents.
Formation of Piperidin-4-one Core: The piperidin-4-one core is formed through a series of reactions, including cyclization and oxidation.
Introduction of Phenylethyl Group: The phenylethyl group is introduced via nucleophilic substitution or addition reactions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The phenylethyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: Due to its unique structure, the compound is explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylethyl group contributes to binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to downstream effects on cellular processes.
相似化合物的比较
- (2S)-1-[(1R)-1-phenylethyl]-2-methylpiperidin-4-one
- (2S)-1-[(1R)-1-phenylethyl]-2-chloromethylpiperidin-4-one
- (2S)-1-[(1R)-1-phenylethyl]-2-bromomethylpiperidin-4-one
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the piperidin-4-one core (trifluoromethyl vs. methyl, chloromethyl, bromomethyl).
- Chemical Properties: The trifluoromethyl group imparts unique electronic and steric properties, making (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one more lipophilic and potentially more reactive in certain chemical reactions.
- Biological Activity: The presence of the trifluoromethyl group may enhance the compound’s biological activity and specificity compared to its analogs.
属性
分子式 |
C14H16F3NO |
|---|---|
分子量 |
271.28 g/mol |
IUPAC 名称 |
(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one |
InChI |
InChI=1S/C14H16F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-6,10,13H,7-9H2,1H3/t10-,13+/m1/s1 |
InChI 键 |
BNEZODBTTXFCRN-MFKMUULPSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)N2CCC(=O)C[C@H]2C(F)(F)F |
规范 SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)CC2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


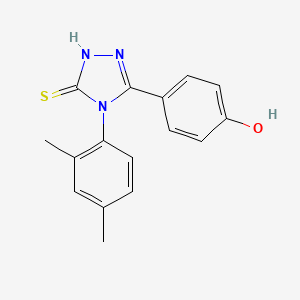
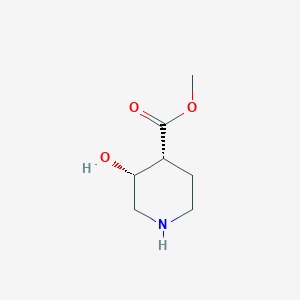
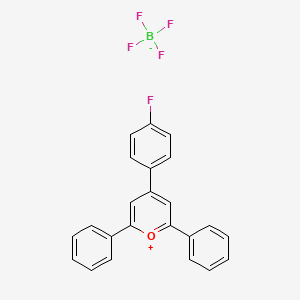
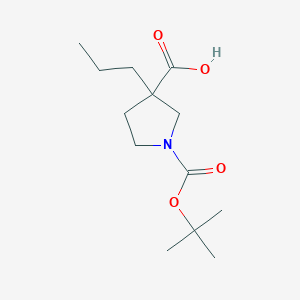
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)
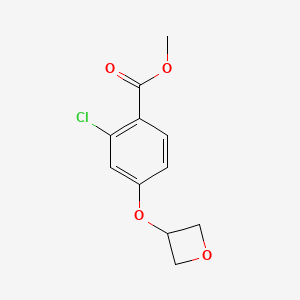
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B11767341.png)
![5-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11767344.png)

![Methyl 3-(benzo[d]thiazol-2-yl)propanoate](/img/structure/B11767356.png)
